Cas no 771-56-2 (2,3,4,5,6-Pentafluorotoluene)
2,3,4,5,6-Pentafluorotoluene Chemical and Physical Properties
Names and Identifiers
-
- methyl pentafluorobenzene
- 2,3,4,5,6-Pentafluorotoluene
- 1,2,3,4,5-pentafluoro-6-methylbenzene
- Pentafluorotoluene
- Pentafluoromethylbenzene
- Methylpentafluorobenzene
- Benzene, pentafluoromethyl-
- Benzene, 1,2,3,4,5-pentafluoro-6-methyl-
- Toluene, 2,3,4,5,6-pentafluoro-
- YZ42CXN177
- SXPRVMIZFRCAGC-UHFFFAOYSA-N
- 2,3,4,5,6-PENTAFLUORO-TOLUENE
- NSC88285
- 3,4-difluorotrifluorotoluene
- 2,4,5,6-Pentafluorotoluene
- NSC 88285
- D92124
- NS00041771
- SCHEMBL107094
- EN300-78334
- EINECS 212-233-7
- FS-3900
- DTXSID0061119
- MFCD00000298
- SXPRVMIZFRCAGC-UHFFFAOYSA-
- AKOS015853325
- PENTAFLUORO(METHYL)BENZENE
- FT-0609332
- 2,3,4,5,6-Pentafluorotoluene, 99%
- NSC-88285
- 2,3,4,5,6-Pentafluoro-1-methylbenzene
- InChI=1/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
- 1,2,3,4,5-Pentafluoro-6-methylbenzene #
- UNII-YZ42CXN177
- P1408
- 771-56-2
- DB-023894
- N-methylpentafluorobenzene
-
- MDL: MFCD00000298
- Inchi: 1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3
- InChI Key: SXPRVMIZFRCAGC-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C)F)F)F)F
- BRN: 1911885
Computed Properties
- Exact Mass: 182.01500
- Monoisotopic Mass: 182.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.439 g/mL at 25 °C(lit.)
- Melting Point: −30 °C (lit.)
- Boiling Point: 117 °C(lit.)
- Flash Point: Fahrenheit: 93.2 ° f
Celsius: 34 ° c - Refractive Index: n20/D 1.403(lit.)
- Water Partition Coefficient: It is soluble in most common organic solvents and insoluble in water.
- PSA: 0.00000
- LogP: 2.69050
- Solubility: Not determined
2,3,4,5,6-Pentafluorotoluene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-20/21/22-36/37/38
- Safety Instruction: S16-S26-S36
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- TSCA:T
- Storage Condition:0-10°C
- Packing Group:III
- Hazard Level:3.2
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10; R36/37/38
2,3,4,5,6-Pentafluorotoluene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,3,4,5,6-Pentafluorotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006822-1g |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 006822-5g |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | 99% | 5g |
£35.00 | 2022-03-01 | |
| Fluorochem | 006822-25g |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | 99% | 25g |
£99.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160413-1g |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | >98.0%(GC) | 1g |
¥149.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160413-25G |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | >98.0%(GC) | 25G |
¥1,152.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160413-5G |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | >98.0%(GC) | 5g |
¥479.90 | 2023-09-01 | |
| Alichem | A010003661-250mg |
Pentafluorotoluene |
771-56-2 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A010003661-500mg |
Pentafluorotoluene |
771-56-2 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A010003661-1g |
Pentafluorotoluene |
771-56-2 | 97% | 1g |
$1460.20 | 2023-09-01 | |
| TRC | P230255-1g |
2,3,4,5,6-Pentafluorotoluene |
771-56-2 | 1g |
$ 145.00 | 2022-06-03 |
2,3,4,5,6-Pentafluorotoluene Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2,3,4,5,6-Pentafluorotoluene
Introduction to 2,3,4,5,6-Pentafluorotoluene (CAS No. 771-56-2)
2,3,4,5,6-Pentafluorotoluene, identified by the chemical abstracts service number 771-56-2, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its highly electronegative fluorine substituents, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of fine chemicals and biologically active molecules.
The structural motif of 2,3,4,5,6-Pentafluorotoluene consists of a benzene ring substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions. This extensive fluorination imparts remarkable stability to the molecule while influencing its reactivity in various chemical transformations. The compound’s high electron-withdrawing nature due to the fluorine atoms makes it an excellent electrophile in nucleophilic substitution reactions, where it can serve as a precursor for synthesizing more complex fluorinated derivatives.
In recent years, 2,3,4,5,6-Pentafluorotoluene has been extensively studied for its potential applications in pharmaceuticals. Its ability to enhance metabolic stability and binding affinity has made it a preferred building block in drug design. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents. The fluorine atoms contribute to the lipophilicity of the molecules derived from it, which is often a critical factor in drug bioavailability and efficacy.
One of the most compelling aspects of 2,3,4,5,6-Pentafluorotoluene is its role in constructing biologically relevant heterocyclic compounds. Fluorinated heterocycles are known for their enhanced pharmacological properties due to the presence of fluorine atoms. Studies have demonstrated that incorporating fluorine into heterocyclic frameworks can modulate receptor interactions and improve drug-like characteristics. This has led to the exploration of 2,3,4,5,6-Pentafluorotoluene as a key intermediate in synthesizing pyridines and pyrimidines with therapeutic potential.
The synthesis of 2,3,4,5,6-Pentafluorotoluene typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms selectively onto aromatic rings. These techniques not only improve efficiency but also minimize unwanted byproducts.
From an industrial perspective, 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene plays a crucial role in the production of specialty chemicals used in agrochemicals and materials science. Its fluorinated structure provides resistance to degradation under various environmental conditions, making it suitable for applications where stability is paramount. Additionally, researchers are exploring its use in advanced materials, such as liquid crystals and organic semiconductors, where its electronic properties offer distinct advantages.
The growing demand for fluorinated compounds has spurred innovation in green chemistry approaches to their synthesis. Efforts are underway to develop more sustainable methods for producing 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene, including catalytic processes that reduce energy consumption and waste generation. These advancements align with global initiatives to promote environmentally responsible chemical manufacturing practices.
Recent breakthroughs in computational chemistry have also enhanced our understanding of 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene’s reactivity and mechanistic pathways. Molecular modeling studies have provided insights into how fluorine substitution affects electronic distributions and orbital interactions, which are critical for designing efficient synthetic routes. Such computational tools are indispensable for predicting the behavior of complex molecules like this one。
In conclusion, 2 ,3 ,4 ,5 ,6 -Pentafluorotoluene (CAS No. 771-56-2) is a versatile and highly functionalized aromatic compound with broad applications across multiple industries。 Its unique structural features make it indispensable in pharmaceutical research, agrochemical development, and advanced materials science。 As synthetic methodologies continue to evolve, so too will the ways in which we harness this remarkable molecule’s potential.
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